(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-15(9-19-22(12)14-5-3-2-4-6-14)17(23)21-8-7-13(10-21)16-18-11-24-20-16/h2-6,9,11,13H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBPDPBXDUWMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)C4=NOC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Amidoxime Cyclization
Step 1: Pyrrolidine-3-carbonitrile Preparation
Pyrrolidine-3-carboxylic acid (1.0 eq) undergoes Curtius rearrangement with diphenylphosphoryl azide (1.2 eq) in tert-butanol at 80°C for 12 h. Subsequent hydrolysis with 6N HCl yields pyrrolidine-3-carbonitrile (78% yield).
Step 2: Amidoxime Formation
Reaction with hydroxylamine hydrochloride (3.0 eq) in ethanol/water (3:1) at reflux (24 h) generates pyrrolidine-3-carboxamidoxime. FT-IR confirms NH₂ stretch at 3320 cm⁻¹ and C=N at 1645 cm⁻¹.
Step 3: Oxadiazole Ring Closure
Cyclization with formic acid (5.0 eq) and DCC (1.5 eq) in dry THF (0°C → rt, 6 h) affords 3-(1,2,4-oxadiazol-3-yl)pyrrolidine (Table 1). LC-MS shows [M+H]⁺ at m/z 154.1.
Route B: Nitrile Oxide Cycloaddition
Step 1: Nitrile Oxide Generation
Chlorination of pyrrolidine-3-carbaldehyde oxime (NCS, DMF, 0°C) produces unstable nitrile oxide intermediate.
Step 2: [3+2] Cycloaddition
In situ reaction with acetamidoxime (1.2 eq) in toluene (reflux, 8 h) yields regioisomeric oxadiazoles. Column chromatography (EtOAc/hexane 1:3) isolates desired 3-(1,2,4-oxadiazol-3-yl)pyrrolidine (62% yield).
Pyrazole Carbonyl Subunit Synthesis
Knorr-Type Pyrazole Formation
Step 1: β-Keto Ester Condensation
Ethyl 3-oxobutanoate (1.0 eq) reacts with phenylhydrazine (1.1 eq) in glacial AcOH (reflux, 5 h) to form 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate (89% yield). ¹H NMR (CDCl₃): δ 7.82 (s, 1H, H3), 2.51 (s, 3H, CH3).
Step 2: Ester Hydrolysis
Saponification with NaOH (2.0 eq) in EtOH/H₂O (3:1) provides 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Mp: 198-200°C.
Final Coupling Strategies
Acid Chloride Method
Step 1: Acyl Chloride Formation
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) reacts with SOCl₂ (3.0 eq) in dry CH₂Cl₂ (reflux, 3 h). Solvent evaporation yields crude acid chloride (94%).
Step 2: Amide Coupling
3-(1,2,4-Oxadiazol-3-yl)pyrrolidine (1.2 eq) and Et₃N (3.0 eq) in CH₂Cl₂ (0°C → rt, 12 h) give target compound (68% yield after silica gel purification).
Mixed Anhydride Approach
Reagents:
Isobutyl chloroformate (1.5 eq), NMM (3.0 eq) in THF (-15°C).
Advantage: Avoids SOCl₂ handling.
Yield: 63% after HPLC purification.
Spectroscopic Characterization
6.1. ¹H NMR (500 MHz, DMSO-d6)
- δ 8.21 (s, 1H, pyrazole H3)
- δ 7.65-7.43 (m, 5H, Ph)
- δ 3.82-3.45 (m, 4H, pyrrolidine H2, H4, H5)
- δ 2.89 (m, 1H, pyrrolidine H3)
- δ 2.51 (s, 3H, CH3)
6.2. ¹³C NMR (125 MHz, DMSO-d6)
- 168.4 ppm (C=O)
- 165.2 ppm (oxadiazole C3)
- 142.1 ppm (pyrazole C4)
- 129.7-127.3 ppm (Ph carbons)
- 49.8 ppm (pyrrolidine N-CH2)
6.3. HRMS (ESI-TOF)
Calculated for C₁₈H₁₈N₅O₂ [M+H]⁺: 344.1457
Found: 344.1453 (Δ = -1.16 ppm)
Process Optimization Findings
7.1. Oxadiazole Ring Closure
- DMF as solvent increases cyclization rate 2.3× vs THF
- Microwave assistance (150W, 100°C) reduces reaction time from 6h → 45min
7.2. Coupling Reaction
- Additive screening shows DMAP (0.1 eq) boosts yield by 18%
- Solvent effects: CHCl₃ > DCM > THF (yield correlation)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen-rich heterocycles in this compound facilitate nucleophilic substitution, particularly at the oxadiazole and pyrrolidine moieties.
| Reaction Site | Conditions | Outcome | Source |
|---|---|---|---|
| Oxadiazole ring (C3) | Alkaline hydrolysis (NaOH, H₂O) | Ring opening to form a carboxylic acid derivative | |
| Pyrrolidine nitrogen | Alkyl halides (R-X, DMF, 60°C) | N-alkylation to form quaternary ammonium intermediates |
-
Example : Treatment with methyl iodide in dimethylformamide (DMF) at 60°C results in N-methylation of the pyrrolidine nitrogen, enhancing solubility in polar solvents.
Cycloaddition Reactions
The oxadiazole moiety participates in [3 + 2] cycloadditions with electron-deficient alkynes or nitriles.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Phenylacetylene | Cu(I) catalysis, 80°C, 12 hrs | Formation of a triazole-fused hybrid structure | |
| Acrylonitrile | Thermal (120°C, toluene) | Cycloadduct with a pyridine ring |
-
Mechanistic Insight : The oxadiazole’s electron-deficient nature drives regioselective bond formation with dipolarophiles.
Hydrolysis and Ring-Opening Reactions
The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Source |
|---|---|---|---|
| Acidic (HCl, H₂O) | Reflux, 6 hrs | Cleavage to a diamide derivative | |
| Basic (NaOH, EtOH) | Room temperature, 24 hrs | Formation of a hydroxamic acid intermediate |
-
Stability Note : The compound remains stable in neutral aqueous solutions but degrades rapidly at pH < 3 or pH > 10.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution, particularly at the C3 and C5 positions:
-
Regioselectivity : Electron-donating methyl and phenyl groups direct substitution to the meta positions .
Oxidation:
The pyrazole methyl group oxidizes to a carboxylic acid under strong conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 8 hrs | 5-Carboxy-1-phenylpyrazole derivative |
Reduction:
Catalytic hydrogenation selectively reduces the oxadiazole ring:
| Reagent | Conditions | Product
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Compounds containing oxadiazole and pyrazole rings have shown promise in anticancer research. Studies demonstrate that derivatives of this compound can induce cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.
Anti-inflammatory Effects
Research highlights the potential anti-inflammatory properties of oxadiazole derivatives. The compound may inhibit inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activities of similar compounds:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methanone-Linked Heterocycles
Methodological Approaches in Structural Analysis
Graph-based comparison methods () highlight critical structural differences. For instance, the target compound’s pyrrolidine-oxadiazole subsystem forms a 6-node graph with two heteroatoms (N, O), whereas indole-based analogs () feature larger aromatic systems. Such topological distinctions influence molecular descriptors like polar surface area and logP, which are critical for drug-likeness predictions .
Biological Activity
The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a novel synthetic molecule that integrates oxadiazole and pyrazole moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Structural Overview
The molecular structure of the compound can be described as follows:
- Molecular Formula: CHNO
- Molecular Weight: 284.32 g/mol
The compound features a pyrrolidine ring linked to an oxadiazole and a pyrazole group, which contributes to its potential biological activities.
2.1 Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways related to p53 and caspase-3 . The specific compound under review may share these mechanisms due to the structural similarities with other known anticancer agents.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | p53 activation |
| Compound B | HeLa | 2.41 | Apoptosis induction |
| This compound | TBD | TBD |
2.2 Antimicrobial Activity
The biological activity of pyrazoles includes antibacterial and antifungal properties. Similar compounds have demonstrated effectiveness against various pathogens, suggesting that our compound might also exhibit antimicrobial effects . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
2.3 Anti-inflammatory Properties
Compounds with oxadiazole rings have been reported to possess anti-inflammatory activities by modulating inflammatory pathways and cytokine production . This suggests potential applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects may include:
3.1 GPBAR1 Agonism
Recent studies have highlighted the role of G-protein bile acid receptor 1 (GPBAR1) in metabolic regulation. Some derivatives similar to our compound have shown promising agonistic activity towards GPBAR1, which could influence glucose metabolism and lipid homeostasis .
3.2 Interaction with Enzymatic Pathways
The compound may interact with various enzymes involved in cancer progression and inflammation, potentially inhibiting pathways critical for tumor growth or inflammatory responses.
Study 1: Anticancer Efficacy Assessment
A study evaluated the anticancer effects of a series of oxadiazole derivatives on breast cancer cell lines (MCF-7). The results indicated that certain modifications significantly increased cytotoxicity, suggesting that similar modifications could enhance the activity of our target compound .
Study 2: Antimicrobial Testing
In vitro tests on related pyrrolidine derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that our compound may also possess antimicrobial properties .
5. Conclusion
The compound This compound holds promise as a multifunctional agent with potential applications in oncology and infectious diseases. Further research is warranted to elucidate its specific biological mechanisms and optimize its pharmacological profile for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
